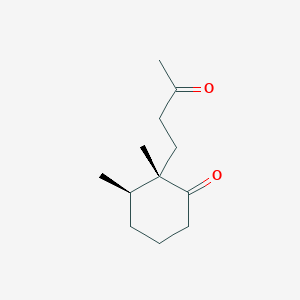![molecular formula C9H9BrS B14255234 [2-Bromo-2-(methylsulfanyl)ethenyl]benzene CAS No. 211682-40-5](/img/structure/B14255234.png)
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a bromo group and a methylsulfanyl group attached to an ethenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-2-(methylsulfanyl)ethenyl]benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as [2-(methylsulfanyl)ethenyl]benzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethenyl chain, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), dichloromethane, iron(III) bromide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced ethenyl derivatives.
Aplicaciones Científicas De Investigación
[2-Bromo-2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [2-Bromo-2-(methylsulfanyl)ethenyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromo group can participate in electrophilic aromatic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Methylsulfanyl)ethenyl]benzene: Lacks the bromo group, making it less reactive in substitution reactions.
[2-Bromo-2-(methylsulfonyl)ethenyl]benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
211682-40-5 |
|---|---|
Fórmula molecular |
C9H9BrS |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
(2-bromo-2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C9H9BrS/c1-11-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
QOIKAHJZHLZLMH-UHFFFAOYSA-N |
SMILES canónico |
CSC(=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


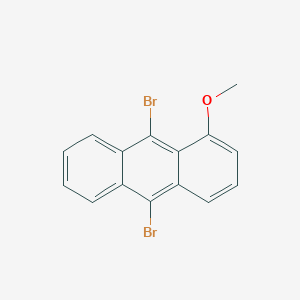
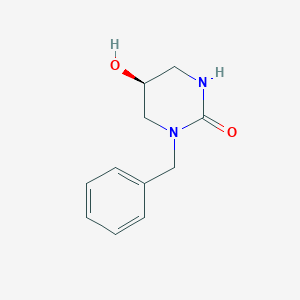
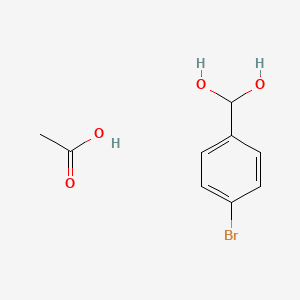
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
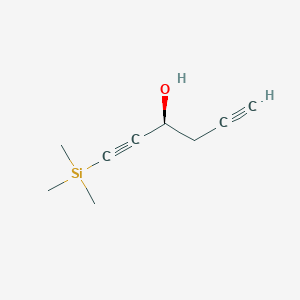
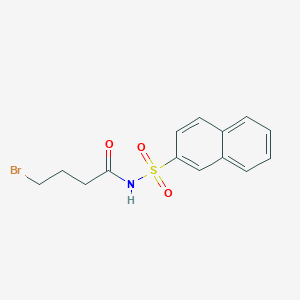
![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)

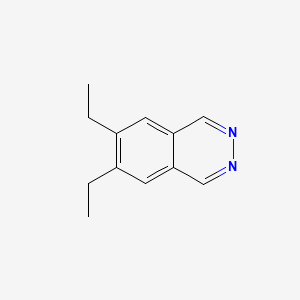

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
